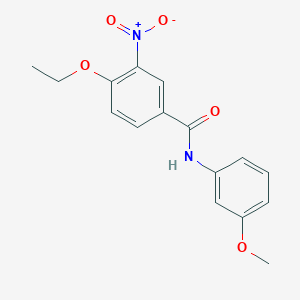
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds called peroxisome proliferator-activated receptor (PPAR) agonists, which are known to modulate lipid and glucose metabolism.
Scientific Research Applications
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and physiology. It has been shown to have beneficial effects on lipid and glucose metabolism, as well as on cardiovascular health. In addition, it has been studied for its potential to enhance endurance and performance in athletes.
Mechanism of Action
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism. These effects result in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, as well as to improve insulin sensitivity. In addition, it has been shown to reduce inflammation and oxidative stress, and to improve cardiovascular health. These effects make it a promising candidate for the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in lab experiments is its specificity for PPARδ, which allows for targeted modulation of lipid and glucose metabolism. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, one limitation is that its long-term effects on human health are not yet fully understood, and further studies are needed to assess its safety and efficacy.
Future Directions
There are several future directions for research on 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential to enhance endurance and performance in athletes, although further studies are needed to assess its safety and efficacy for this purpose. Finally, there is a need for further studies to assess the long-term effects of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide on human health.
Synthesis Methods
The synthesis of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoic acid with thionyl chloride to yield 4-nitrobenzoyl chloride, followed by the reaction of 4-nitrobenzoyl chloride with 3-methoxyaniline to form 4-nitro-N-(3-methoxyphenyl)benzamide. Finally, the reaction of 4-nitro-N-(3-methoxyphenyl)benzamide with ethyl iodide in the presence of potassium carbonate produces 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide.
properties
IUPAC Name |
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-15-8-7-11(9-14(15)18(20)21)16(19)17-12-5-4-6-13(10-12)22-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFYMDOGBXSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5845332 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)


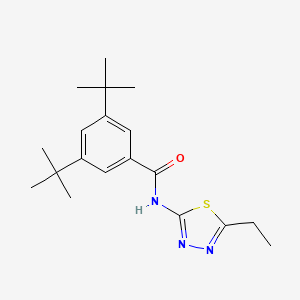
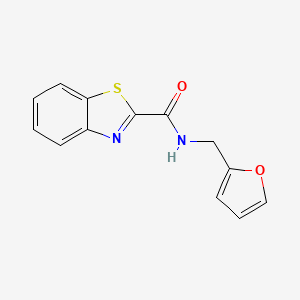
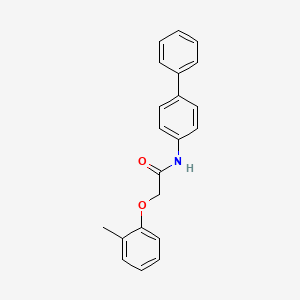
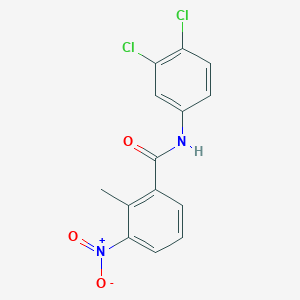
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

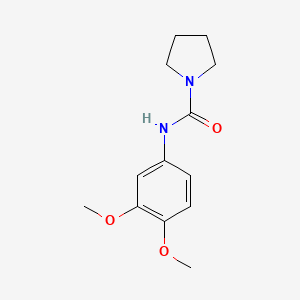
![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)